trihydroxy(11B)borane

Descripción general

Descripción

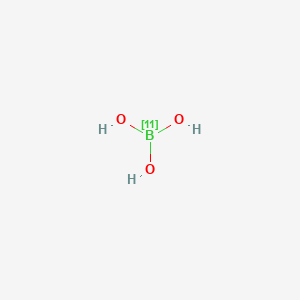

trihydroxy(11B)borane, also known as hydrogen borate-11B, is a weak monobasic Lewis acid of boron with the chemical formula H3BO3. The “11B” denotes the isotope of boron used in this compound, which is boron-11. This isotope is often used in nuclear magnetic resonance (NMR) spectroscopy due to its favorable nuclear properties. This compound is commonly utilized in industrial processing, manufacturing, and scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: trihydroxy(11B)borane can be synthesized by reacting borax (sodium tetraborate decahydrate) with a mineral acid such as hydrochloric acid. The chemical equation for this reaction is: [ \text{Na}_2\text{B}_4\text{O}_7 \cdot 10\text{H}_2\text{O} + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 5\text{H}_2\text{O} + 2\text{NaCl} ]

Industrial Production Methods: In industrial settings, boric acid-11B is produced by the acidification of borax with carbon dioxide. The reaction involves dissolving borax in water and then adding carbon dioxide to precipitate boric acid. The resulting boric acid is then purified through recrystallization.

Análisis De Reacciones Químicas

Types of Reactions: trihydroxy(11B)borane undergoes various chemical reactions, including:

Oxidation: Boric acid can be oxidized to form borates.

Reduction: It can be reduced to elemental boron under specific conditions.

Substitution: Boric acid can react with alcohols to form borate esters.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: High temperatures and reducing agents such as magnesium.

Substitution: Alcohols in the presence of dehydrating agents.

Major Products Formed:

Oxidation: Borates.

Reduction: Elemental boron.

Substitution: Borate esters.

Aplicaciones Científicas De Investigación

trihydroxy(11B)borane has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of boron-containing compounds and as a reagent in various chemical reactions.

Biology: Employed in the study of boron metabolism and its role in biological systems.

Medicine: Investigated for its potential antibacterial and antifungal properties.

Industry: Utilized in the production of glass, ceramics, and as a flame retardant.

Mecanismo De Acción

trihydroxy(11B)borane can be compared with other boron-containing compounds such as borax (sodium borate) and boronic acids. While borax is commonly used as a cleaning agent and has a higher pH, boronic acids are used as synthetic intermediates in organic chemistry. This compound is unique due to its specific isotope composition, making it valuable in NMR spectroscopy and other scientific applications .

Comparación Con Compuestos Similares

- Borax (sodium borate)

- Boronic acids

- Borate esters

Actividad Biológica

Trihydroxy(11B)borane, also known as boric acid-11B, has garnered attention for its biological activities, particularly in the fields of medicine and biochemistry. This article explores its biological mechanisms, pharmacokinetics, and potential therapeutic applications based on diverse research findings.

Antimicrobial Properties

this compound exhibits significant antibacterial activity, particularly against infections such as bacterial vaginosis and candidiasis. Its primary mechanism involves the inhibition of biofilm formation and hyphal transformation in Candida albicans, which are critical virulence factors for this pathogen.

Biochemical Pathways

The compound regulates several biochemical pathways, notably in alleviating gastric ulcers by modulating oxidative stress and inflammation-related signaling pathways. This protective effect is attributed to its ability to regulate cellular damage responses.

Pharmacokinetics

Absorption and Excretion

Boric acid-11B is predominantly excreted through the kidneys, with over 90% of the administered dose eliminated unchanged. This rapid renal excretion highlights its potential for therapeutic applications without significant accumulation in the body.

In Vitro Studies

-

Cytotoxicity

In vitro studies have shown that this compound has a selective cytotoxic effect on cancer cell lines while exhibiting minimal toxicity to healthy cells. For instance, it demonstrated an IC50 value of 18.76 ± 0.62 µg/mL against MCF-7 cancer cells, indicating significant anticancer potential . -

Enzymatic Activity

The compound also displays varying effects on enzyme activities:

In Vivo Studies

Research indicates that this compound may have protective effects in animal models subjected to oxidative stress conditions, such as gastric mucosa damage induced by ethanol. These findings support its potential use as a therapeutic agent in gastroprotective applications.

Case Studies

A notable case study involved the use of this compound in a clinical setting for treating recurrent bacterial vaginosis. Patients treated with boric acid showed significant reductions in recurrence rates compared to those receiving standard antibiotic therapies. This supports the compound's role as an adjunctive treatment option.

Comparative Analysis

The following table summarizes the biological activities and mechanisms of this compound compared to other boron compounds:

| Compound | Antimicrobial Activity | Cytotoxicity (MCF-7) | Enzymatic Activity (Butyrylcholinesterase) |

|---|---|---|---|

| This compound | Yes | IC50 = 18.76 µg/mL | IC50 = 3.12 µg/mL |

| Boric Acid | Yes | Not specified | Not specified |

| Boron-containing drugs | Variable | Variable | Variable |

Propiedades

IUPAC Name |

trihydroxy(11B)borane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/BH3O3/c2-1(3)4/h2-4H/i1+0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBXLFKZBHKPEV-IGMARMGPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[11B](O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BH3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70583693 | |

| Record name | (~11~B)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.031 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13813-78-0 | |

| Record name | (~11~B)Boric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70583693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [11B]orthoboric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.